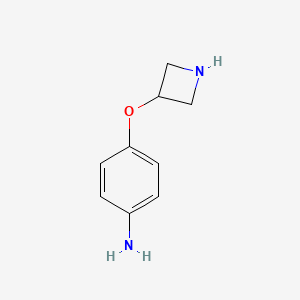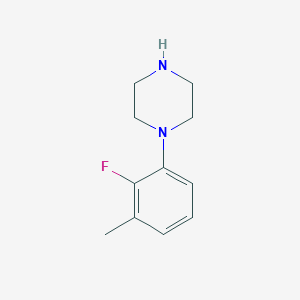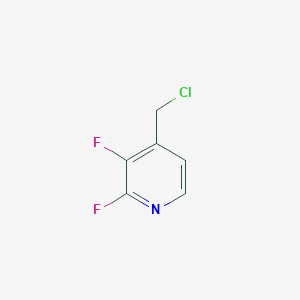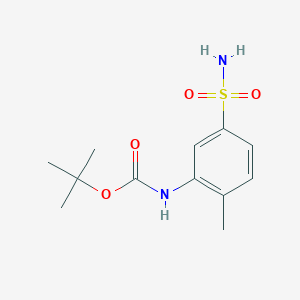
2-(4-Isopropylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenyl)propan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with an isopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(4-Isopropylphenyl)propan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Imine, nitrile
Reduction: Alkane
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
2-(4-Isopropylphenyl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Isopropylphenyl)propan-1-amine
- 3-(4-Isopropylphenyl)propan-1-amine
- (S)-1-(4-Isopropylphenyl)propan-2-amine
Uniqueness
2-(4-Isopropylphenyl)propan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3 |
InChI Key |
IFSYSEPYHFKTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)


![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)


![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)



amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
